2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c9-7-5(3-6(15-7)11(13)14)8(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSKQJVIGYBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The chloro, cyclopropyl, and nitro groups are introduced through specific reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-Chloro-N-cyclopropyl-5-aminothiophene-3-carboxamide.
Scientific Research Applications
Pharmaceutical Research and Drug Discovery
The primary application of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide lies in its potential as a therapeutic agent against infectious diseases, particularly tuberculosis. The compound exhibits promising biological activities due to its structural features, which may enhance its pharmacological properties. Research indicates that derivatives of thiophene compounds can demonstrate significant antimycobacterial activity, making them candidates for further development into effective treatments for tuberculosis.
Antimycobacterial Activity
Studies have shown that compounds similar to this compound possess minimal inhibitory concentrations (MICs) that are effective against Mycobacterium tuberculosis. The mechanism of action often involves interaction with specific bacterial enzymes or receptors critical for microbial survival. This compound's nitro group is particularly relevant, as it can be activated by bacterial nitroreductases, leading to bactericidal effects .
Antibacterial Properties
Beyond its application in treating tuberculosis, this compound has been investigated for broader antibacterial properties. It has shown efficacy against various strains of bacteria, including E. coli, Klebsiella spp., and Salmonella spp. The compound's ability to act as a prodrug is significant; it requires activation within bacterial cells to exert its antibacterial effects .
Anticancer Applications
Recent studies have also explored the potential of this compound in cancer treatment. Compounds containing the nitrothiophene moiety have shown promise as anticancer agents, particularly against pancreatic and breast cancer cell lines. In vitro evaluations indicate that these compounds can inhibit cell viability and migration, suggesting their potential utility in cancer therapy .
Cytotoxicity and Migration Inhibition
Experimental data reveal that certain derivatives of this compound effectively reduce cell viability in cancer models while inhibiting migration—an essential factor in cancer metastasis. For instance, specific analogs have demonstrated significant reductions in wound closure assays, indicating their potential as antimetastatic agents .
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The presence of functional groups such as chloro and nitro allows for further chemical modifications, enhancing the compound's versatility for various applications in medicinal chemistry .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Pharmaceutical Research | Antimycobacterial agents | Interaction with bacterial enzymes |
| Antibacterial Properties | Broad-spectrum antibacterial activity | Activation by nitroreductases |
| Anticancer Applications | Targeting pancreatic and breast cancers | Inhibition of cell viability and migration |
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chloro and cyclopropyl groups may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Electronic Effects
- Nitro vs. Chloro Substituents : The 5-nitro group in the target compound is a stronger electron-withdrawing group than the 5-chloro substituent in analogs like 5-Chloro-N-((2S)-3-chloro-2-hydroxypropyl)thiophene-2-carboxamide (). This difference may increase electrophilicity at the thiophene ring, favoring reactions such as nucleophilic aromatic substitution .
- Cyclopropyl Carboxamide : The cyclopropyl group likely imparts greater metabolic stability compared to bulkier substituents (e.g., phenyl in or trifluoroethyl in ). This is supported by GSK2830371 (), where cyclopropane-containing structures are prioritized for improved pharmacokinetics .
Physicochemical Properties
- The cyclopropyl group may increase logP compared to hydrophilic substituents like the hydroxypropyl group in .
Biological Activity
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C₈H₇ClN₂O₃S
- Functional Groups : Nitro group (-NO₂), carboxamide (-CONH₂), and chloro substituent.
These structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial survival, particularly in pathogens like Mycobacterium tuberculosis .
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways critical for cellular responses .
- Bioisosteric Effects : The presence of the cyclopropyl group enhances the compound's potency by complementing binding sites on target proteins .
Antimycobacterial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimycobacterial properties. The Minimum Inhibitory Concentration (MIC) values against M. tuberculosis have shown promising results:
This suggests that the compound may serve as a potential therapeutic agent against tuberculosis.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human lung adenocarcinoma A549 cells and Vero cells indicated that this compound exhibits low toxicity, supporting its potential as a safe therapeutic option:
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A study focused on the synthesis and evaluation of thiophene derivatives found that this compound effectively inhibited the growth of M. tuberculosis, demonstrating its potential as an antimycobacterial agent .
- Mechanistic Insights : Another investigation highlighted the compound's ability to modulate biological pathways by interacting with specific receptors or enzymes crucial for microbial survival, suggesting broader applications beyond antimycobacterial effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid derivatives and cyclopropylamine. For example, a general procedure involves reacting 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile with 5-nitrothiophene-2-carboxylic acid in DMF under anhydrous conditions at room temperature . Palladium-catalyzed amination methods are also employed, as demonstrated in the synthesis of analogous thiophene derivatives using cyclopropylamine and chlorinated precursors under controlled temperatures (e.g., 80–100°C) . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents, and precise stoichiometric ratios to minimize side reactions.
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry. The nitro group at the 5-position of the thiophene ring is identified via IR absorption bands near 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1380 cm⁻¹ (symmetric stretch). The cyclopropylamide moiety is confirmed by ¹H NMR signals at δ 0.5–1.2 ppm (cyclopropyl protons) and a carboxamide NH signal near δ 8.0–9.0 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₆ClN₂O₃S) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or alcohols. Stability tests indicate degradation under prolonged UV exposure or acidic/basic conditions. For storage, recommend inert atmospheres (argon) at –20°C in amber vials to prevent nitro group reduction or cyclopropyl ring strain-induced decomposition .
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of substitutions on the thiophene ring during synthesis?
- Methodological Answer : The electron-withdrawing nitro group at C5 directs electrophilic substitutions to C3 (meta position), while the chloro group at C2 influences nucleophilic aromatic substitution (SNAr) reactivity. Computational studies (DFT calculations) can predict activation barriers for competing pathways. For example, palladium-catalyzed amination favors C3 substitution due to lower steric hindrance compared to C4, as observed in analogous thiophene systems . Experimental validation requires controlled reaction monitoring via LC-MS or in-situ IR to track intermediate formation.
Q. What contradictions exist in reported synthetic yields, and how can these be resolved through mechanistic analysis?
- Methodological Answer : Discrepancies in yields (e.g., 40–75% in coupling reactions) often stem from variations in catalyst loading (Pd(PPh₃)₄ vs. Pd₂(dba)₃) or solvent purity. For instance, traces of water in DMF can hydrolyze the carboxamide intermediate, reducing yield. Systematic optimization using Design of Experiments (DoE) approaches—varying catalyst ratios, temperature, and solvent drying methods—can identify critical factors. Evidence from analogous syntheses highlights the importance of degassing solvents to prevent palladium catalyst deactivation .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and charge distribution. The chloro group at C2 exhibits a partial positive charge (+0.25 e), making it susceptible to nucleophilic attack. Fukui indices (electrophilicity) and Molecular Electrostatic Potential (MEP) maps further reveal reactive sites. Validation via kinetic studies (e.g., monitoring substitution rates with pyridine or thiourea nucleophiles) aligns computational predictions with experimental data .
Q. How does the cyclopropylamide group influence the compound’s electronic properties compared to linear alkyl amides?
- Methodological Answer : The cyclopropyl ring introduces angle strain, increasing amide resonance and electron-withdrawing effects. Cyclic voltammetry shows a 0.3 V anodic shift in reduction potential compared to N-methylamide analogs, attributed to enhanced conjugation between the amide and thiophene ring. X-ray crystallography reveals a planar carboxamide geometry, facilitating π-π stacking in solid-state structures .
Data Contradiction & Analysis
Q. Conflicting reports on the compound’s stability in aqueous solutions: How can researchers reconcile these findings?
- Methodological Answer : Stability variations arise from pH-dependent hydrolysis. At pH < 3, the nitro group protonation accelerates degradation, while at pH > 10, the cyclopropylamide undergoes ring-opening. Controlled stability studies using buffered solutions (pH 3–9) with HPLC monitoring at 254 nm can map degradation pathways. For instance, at pH 7.4 (physiological conditions), the compound shows <5% degradation over 24 hours, confirming suitability for in vitro assays .
Experimental Design Considerations
Q. What controls are essential when testing the biological activity of this compound to avoid interference from synthetic byproducts?
- Methodological Answer : Rigorous purification via column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) is required. LC-MS purity (>95%) and elemental analysis (C, H, N within ±0.3% theoretical) must precede bioassays. Include negative controls with residual solvents (DMF, THF) to rule out solvent-induced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
